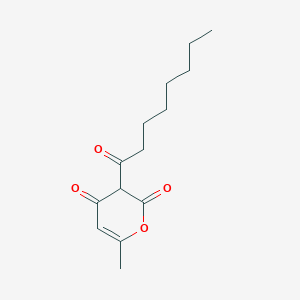

6-Methyl-3-octanoylpyran-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-octanoylpyran-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h9,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXPXTUPUYVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1C(=O)C=C(OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biosynthetic Investigations of 6 Methyl 3 Octanoylpyran 2,4 Dione

Strategies for Total Chemical Synthesis of 6-Methyl-3-octanoylpyran-2,4-dione and its Analogues

While direct literature on the total synthesis of this compound is limited, the synthesis of its parent structure and related 3-acyl-6-methylpyran-2,4-diones is well-documented. A primary strategy involves the acylation of 6-methyl-3,4-dihydro-2H-pyran-2,4-dione or related starting materials. researchgate.net The synthesis of the broader class of pyran-2,4-dione derivatives has been approached through various innovative and efficient methodologies, including multicomponent reactions, metal catalysis, and microwave-assisted protocols, which are applicable to the construction of this specific target and its analogues.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex heterocyclic molecules like pyran-2,4-diones in a single step, enhancing synthetic efficiency and adhering to the principles of green chemistry. nih.gov These reactions involve combining three or more starting materials, which react in a cascade to form a product containing substantial portions of all reactants. nih.gov For the synthesis of pyran derivatives, MCRs typically involve the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or barbituric acid). nih.govraijmr.com The choice of catalyst and reaction conditions can be tuned to favor the formation of the desired pyran scaffold with high yields. raijmr.com

One-pot, three-component reactions represent a common approach. For instance, the condensation of aromatic aldehydes, malononitrile, and a cyclic 1,3-dione like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) can be catalyzed by a base such as piperidine (B6355638) at ambient temperature to produce tetrahydrobenzo[b]pyran derivatives in excellent yields. raijmr.com This approach highlights the operational simplicity and mild conditions that characterize many MCRs. Similarly, pyrano[2,3-d]pyrimidine diones can be synthesized via a one-pot reaction of aldehydes, malononitrile, and barbituric acids. researchgate.net

Table 1: Examples of Multicomponent Reactions for the Synthesis of Pyran Derivatives

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Dimedone | Piperidine / Methanol (B129727) | Ambient Temperature | Tetrahydrobenzo[b]pyran | Excellent | raijmr.com |

| Aromatic Aldehyde, Malononitrile, Barbituric Acid | Trityl Chloride | Solvent-free, Neutral | Pyrano[2,3-d]pyrimidine dione (B5365651) | High | researchgate.net |

| Aryl Aldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, Acetonitrile (B52724) | Chlorosulfonic acid | Room Temperature | 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one | Excellent | researchgate.net |

Metal-Catalyzed Synthetic Routes

Metal catalysts play a crucial role in modern organic synthesis by enabling transformations that are otherwise difficult or inefficient. In the synthesis of pyran-2,4-dione derivatives, various metal-based catalysts, including those based on palladium, copper, zinc, and gold, have been employed to enhance reaction rates, yields, and selectivity. nih.govrsc.orgresearchgate.net For example, magnetic nanocatalysts embedded with palladium have been used for the synthesis of 4H-pyran derivatives. nih.gov Similarly, copper nanocatalysts supported on carbon microspheres have proven effective for preparing pyrano-[3,2-c]-quinoline derivatives through a Knoevenagel condensation followed by Michael addition and cyclization. nih.gov

A novel method for synthesizing 2-methyl-pyran-4-one derivatives involves the reaction of acetylketene (derived from 2,6-trimethyl-4H-1,3-dioxin-4-one) with terminal alkynes in the presence of a Gold(I) catalyst, IPrAuCl. researchgate.net This reaction proceeds with significantly higher yield (95%) compared to the uncatalyzed process, demonstrating the profound impact of the metal catalyst. researchgate.net Ruthenium catalysis has been utilized in the regioselective synthesis of pyranone-fused indazoles through alkyne insertion, where the metal center's coordination influences the reaction's outcome. nih.gov

Table 2: Examples of Metal-Catalyzed Syntheses of Pyran-2,4-dione Analogues

| Reactant(s) | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Acetylketene, Terminal Alkynes | IPrAuCl (Gold(I)) | Cyclization | 2-Methyl-pyran-4-one derivative | researchgate.net |

| 2-Nitrobenzylamines, Alkynes | Ruthenium | Reductive Cyclization / Alkyne Insertion | Pyranone-fused Indazole | nih.gov |

| Substituted Aldehydes, Diones, Active Methylene Compounds | Copper Nanocatalyst on Carbon | Knoevenagel-Michael Cyclization | Pyrano-[3,2-c]-quinoline | nih.gov |

| Aldehydes, Malononitrile, Barbituric Acid | Poly(ADP-ribose) polymerases-1 (PARP-1) | Multicomponent Condensation | Pyrano[2,3-d]pyrimidine-2,4-dione | rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyran-2,4-dione derivatives. nih.govthescipub.comkoreascience.kr

The synthesis of pyrano[2,3-c]pyridine derivatives, for example, can be achieved through a multicomponent reaction using a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under microwave irradiation, providing an environmentally benign route with high yields. thescipub.com Similarly, novel pyrano[3,2-c]quinoline-3-carboxylates were synthesized efficiently using microwave irradiation, with reactions completing in as little as four minutes and yielding up to 94%. nih.gov The development of pyrrolo[3,4-c]quinoline-1,3-diones has also benefited from microwave-assisted cascade reactions, which feature rapid synthesis, mild conditions, and operational simplicity. nih.gov These examples underscore the power of microwave assistance in facilitating the rapid and efficient construction of complex pyran-based scaffolds.

Regioselective and Stereoselective Synthesis Approaches for Pyran-2,4-dione Derivatives

Achieving control over regioselectivity (the specific position of bond formation) and stereoselectivity (the three-dimensional arrangement of atoms) is paramount in synthetic chemistry, as the biological activity of a molecule is often dependent on its precise isomer. For pyran-2,4-dione derivatives, several strategies have been developed to address these challenges.

Regioselective synthesis has been demonstrated in the creation of pyranone-fused indazoles, where the weak coordination of an indazole ring nitrogen to a ruthenium catalyst influences the site of alkyne insertion. nih.gov Another example is the regioselective synthesis of pyrano[2,3-c]pyridine derivatives through a multicomponent reaction catalyzed by DMAP under microwave conditions. thescipub.com Stereoselective synthesis often relies on the use of chiral catalysts or auxiliaries. Highly functionalized 2,3-dihydro-4-pyranones bearing three contiguous chiral centers have been synthesized with high diastereoselectivity and enantioselectivity using a chiral phosphine (B1218219) oxide as a catalyst. nih.gov This catalyst activates silicon tetrachloride and promotes a double aldol (B89426) reaction, followed by a stereoselective cyclization. nih.gov Such methods are crucial for accessing specific, biologically relevant isomers of complex pyran-containing molecules.

Biosynthetic Pathway Elucidation of Pyran-2,4-dione Derivatives

Many pyran-2,4-dione derivatives are natural products, biosynthesized by a variety of organisms, including fungi, bacteria, and plants. acs.orgmdpi.com The core scaffold is typically assembled by enzymes known as polyketide synthases (PKSs). acs.orgnih.gov These enzymatic pathways construct complex carbon skeletons from simple acyl-CoA precursors through a series of condensation reactions, analogous to fatty acid biosynthesis but with greater structural diversity in the final products. The biosynthesis of this compound, while not specifically elucidated, can be inferred from the well-established mechanisms of PKS pathways that produce related α-pyrone and 4-hydroxy-2-pyrone structures.

Identification of Precursor Molecules and Intermediates

The biosynthesis of pyranone natural products is most commonly initiated by type I, II, or III polyketide synthases. acs.orgmdpi.com The conserved logic for forming the α-pyrone moiety involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme. acs.orgnih.gov

The general pathway begins with a "starter unit," typically a small carboxylic acid thioesterified to coenzyme A (CoA) or an acyl carrier protein (ACP). For this compound, the 6-methyl group likely originates from an acetyl-CoA starter unit. This starter unit undergoes successive Claisen-like condensations with "extender units," most commonly malonyl-CoA. asm.org Each condensation adds a two-carbon unit to the growing polyketide chain.

In the case of many α-pyrones, two extension reactions with malonyl-CoA follow the acetyl-CoA starter, producing a linear triketide intermediate (a 3,5-diketohexanoyl chain) still bound to the PKS. nih.gov This intermediate then undergoes an intramolecular cyclization (an esterification or lactonization) to form the six-membered 4-hydroxy-6-methyl-2-pyrone (B586867) ring and release it from the enzyme. acs.orgmdpi.com The presence of the C3-octanoyl group in this compound suggests a subsequent enzymatic acylation step on the pre-formed pyran-2,4-dione ring. Alternatively, a more complex PKS assembly line could utilize an octanoyl-CoA starter unit and proceed through a different series of condensations and cyclization to generate the final structure. Studies on alkylpyrone synthases in Bacillus subtilis have shown that these enzymes can accept a wide variety of long-chain fatty acyl-CoA thioesters as starter units to produce different alkylpyrones. asm.org

Characterization of Biosynthetic Enzymes and Gene Clusters

The biosynthesis of the pyran-2,4-dione core is accomplished by a class of enzymes known as polyketide synthases (PKSs). nih.govrasmusfrandsen.dk These enzymes construct complex carbon skeletons through repeated Claisen condensation reactions of small carboxylic acid units. rasmusfrandsen.dk Specifically, the pyran-2,4-dione ring system is a product of Type III PKSs, which are found in bacteria, fungi, and plants. nih.gov

The biosynthesis of the archetypal compound, Dehydroacetic acid, is understood to proceed via the condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units, catalyzed by a PKS enzyme. nih.gov For example, a Type III PKS identified as CsyB from the fungus Aspergillus oryzae has been shown to catalyze the formation of dehydroacetic acid. nih.gov Similarly, a PKS from Aspergillus niger (AnPKS) has demonstrated broad substrate specificity, highlighting the potential for enzymatic synthesis of various acylated pyran-2,4-diones. nih.gov

The general mechanism for a minimal PKS involves several key domains:

Acyltransferase (AT): Loads the starter (e.g., acetyl-CoA or, hypothetically, octanoyl-CoA) and extender (malonyl-CoA) units onto the Acyl Carrier Protein. nih.gov

Acyl Carrier Protein (ACP): Carries the growing polyketide chain via a phosphopantetheine arm. nih.gov

Ketosynthase (KS): Catalyzes the decarboxylative condensation between the growing chain and the extender unit. nih.gov

Dehydratase (DH): A domain that can be involved in modifying the polyketide chain. ebi.ac.uk

The genes responsible for producing a specific polyketide are typically organized in tightly linked gene clusters. rasmusfrandsen.dk While the specific gene cluster for this compound has not been characterized, its biosynthesis would likely involve a Type III PKS enzyme capable of utilizing octanoyl-CoA as a starter unit or an alternative enzymatic pathway that acylates the 6-methylpyran-2,4-dione core post-synthesis.

Microbial Fermentation and Production Enhancement Strategies

Microbial fermentation is a primary method for producing polyketides like Dehydroacetic acid, utilizing microorganisms such as fungi of the Aspergillus genus. nih.gov Industrial production of this compound would similarly rely on the cultivation of a native or engineered microbial strain under controlled fermentation conditions.

Strategies to enhance the production of such polyketides generally fall under the umbrella of metabolic engineering. While specific documented examples for enhancing this compound yield are unavailable, established principles for improving polyketide production include:

Precursor Supply Enhancement: Increasing the intracellular pools of essential building blocks like acetyl-CoA, malonyl-CoA, and the specific octanoyl-CoA is a critical strategy. This can be achieved by engineering the primary metabolic pathways of the production host.

Gene Cluster Overexpression: Placing the entire PKS gene cluster under the control of a strong, inducible promoter can significantly boost the transcription of biosynthetic genes and, consequently, the final product yield.

Host Strain Engineering: Utilizing host strains that have been optimized for secondary metabolite production, often involving the deletion of competing pathways or the improvement of cellular tolerance to the product.

Fermentation Process Optimization: Systematically refining fermentation parameters such as medium composition, pH, temperature, and aeration to maximize cell growth and product formation.

Derivatization and Analog Synthesis of this compound for Research Purposes

The pyran-2,4-dione ring, particularly in Dehydroacetic acid, is a highly versatile chemical scaffold used as a starting synthon for the synthesis of a wide array of other heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net The reactivity of the acetyl group and the pyrone ring in DHA allows for numerous chemical transformations, a principle that extends to the octanoyl group in this compound. These reactions are fundamental for creating derivatives and analogs for research, including structure-activity relationship (SAR) studies. researchgate.net

Rational Design of Structural Modifications

Rational design involves modifying a core chemical scaffold to enhance its interaction with a biological target or to bestow new properties. The pyran-2,4-dione scaffold has been a subject of such design, particularly in the development of enzyme inhibitors.

A notable example is the design of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.govrsc.org In these studies, the pyran-dione core serves as a key structural element that interacts with amino acids like Ser904 and Gly863 in the enzyme's active site. nih.gov By fusing other heterocyclic rings to this core, researchers have created compounds with significantly enhanced inhibitory activity compared to reference drugs. nih.govrsc.org

Another application of rational design is the synthesis of Dehydroacetic acid-chalcone hybrids. Chalcones are known bioactive compounds, and by linking them to the DHA scaffold, researchers have developed novel molecules with promising antiproliferative activities against cancer cell lines. nih.gov The design strategy allows for systematic variation of substituents on the chalcone (B49325) moiety to probe structure-activity relationships. nih.gov These examples demonstrate a clear strategic approach where the pyran-2,4-dione core is rationally modified to generate targeted biological activity.

Table 1: Examples of Rationally Designed Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives as PARP-1 Inhibitors

| Compound ID | Modifications to Core Scaffold | Target | Reported Activity (IC₅₀) |

|---|---|---|---|

| S2 | Fused pyrimidine (B1678525) ring with thiophene (B33073) substituent | PARP-1 | 4.06 nM nih.govrsc.org |

| S7 | Fused pyrimidine ring with furan (B31954) substituent | PARP-1 | 3.61 nM nih.govrsc.org |

| S8 | Fused pyrimidine ring with thiophene substituent | PARP-1 / MCF-7 Cell Line | 0.66 µM (cell growth inhibition) rsc.org |

Synthesis of Functionally Tagged Analogues for Bio-probe Development

Functionally tagged analogues, such as fluorescent probes, are indispensable tools in chemical biology for visualizing and studying biological processes. The pyran-2,4-dione scaffold is amenable to modifications that create inherent fluorescence, making it a valuable core for developing such probes.

Research has shown that fusing the pyran-2,4-dione moiety with other aromatic systems, like indole, can generate novel fluorescent congeners. mdpi.com For instance, the Pechmann condensation of hydroxyindoles with β-ketoesters yields various pyranoindole structures. These compounds exhibit fluorescence emission across the visible spectrum (blue to green) with moderate to high quantum yields and large Stokes shifts, which are desirable properties for biological imaging. mdpi.com

In a more advanced application, a symmetric pyrano[3,2-g]chromene-4,6-dione derivative was developed as a liquid-phase-sensitive fluorescent probe. researchgate.net This molecule exhibits unique photophysical properties, with its fluorescence emission being highly dependent on the solvent environment. This sensitivity allows it to probe different membrane potentials and detect ion binding, functioning as a multi-channel probe for studying macromolecules and cellular events like apoptosis. researchgate.net The synthesis of such molecules demonstrates how the pyran-2,4-dione core can be elaborated into sophisticated tools for bio-probe development.

Table 2: Examples of Fluorescent Probes Based on the Pyran-dione Scaffold

| Probe Type | Core Structure | Emission Range | Potential Application |

|---|---|---|---|

| Pyranoindole Congeners | Pyrano[3,2-f]indole, Pyrano[2,3-g]indole | 420 - 586 nm | Biological Imaging mdpi.com |

Development of Hybrid Chemical Scaffolds Incorporating the Pyran-2,4-dione Core

Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophores (bioactive structural units) into a single hybrid molecule. The goal is to create a new chemical entity with enhanced activity, better selectivity, or a novel mechanism of action. The pyran-2,4-dione ring is considered a "privileged scaffold" because its derivatives exhibit a wide range of biological activities, making it an excellent foundation for creating hybrid molecules. nih.govnih.gov

Numerous studies have reported the synthesis of hybrid scaffolds based on Dehydroacetic acid. A common approach involves creating DHA-chalcone hybrids, which are then used as intermediates for further reactions. researchgate.net For example, a series of 1,2,3-triazole-linked DHA-chalcone hybrids were synthesized using a "click chemistry" approach, resulting in compounds with significant antimicrobial activity. nih.gov This work demonstrated a synergistic effect where the combination of the three scaffolds (DHA, chalcone, and triazole) led to greater efficacy than the individual components. nih.gov

The reactivity of DHA also allows for its transformation into various fused heterocyclic systems. Condensation reactions with primary amines, for instance, can lead to the formation of pyrazoles, pyridines, pyrimidines, and other ring systems, effectively creating diverse hybrid chemical scaffolds from a single starting material. researchgate.netresearchgate.net These synthetic strategies underscore the value of the pyran-2,4-dione core as a versatile building block for constructing complex and biologically active hybrid molecules.

Scientific Article on this compound Unattainable Due to Lack of Available Research

A comprehensive review of scientific literature and databases has revealed a significant lack of available research on the specific chemical compound This compound . Despite targeted searches for its molecular and cellular biological activities, including enzyme modulation and cellular pathway interrogation, no specific data or studies concerning this particular compound could be located.

The requested article, which was to be structured around detailed subsections including enzyme binding kinetics (IC50, Ki values), identification of specific enzyme targets, mechanistic classification of enzyme inhibition, and its effects on intracellular signal transduction cascades, cannot be generated. The scientific community has not published research that would provide the necessary data to fulfill these specific requirements.

Searches for related compounds, such as other derivatives of pyran-2,4-dione, have yielded information on their respective biological activities. For instance, studies are available on "3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione" derivatives and their herbicidal properties, as well as on "Dehydroacetic acid" (3-acetyl-6-methylpyran-2,4-dione). However, this information is not transferable or applicable to the distinct chemical entity of this compound.

Consequently, the creation of a scientifically accurate and detailed article as per the provided outline is not feasible at this time. Further empirical research and publication in peer-reviewed journals would be required to elucidate the biochemical and cellular properties of this compound.

Molecular and Cellular Biological Activity Mechanisms of 6 Methyl 3 Octanoylpyran 2,4 Dione

Cellular Pathway Interrogation in Model Systems.

Effects on Cellular Growth and Proliferation in In Vitro Models.

A comprehensive search of scientific literature did not yield specific studies detailing the effects of 6-Methyl-3-octanoylpyran-2,4-dione on cellular growth and proliferation in in vitro models. Consequently, there is no available data on parameters such as the half-maximal inhibitory concentration (IC₅₀) or specific anti-proliferative effects on cell lines attributable to this compound.

Subcellular Localization and Interaction Studies.

There is currently no available research in the public domain that investigates the subcellular localization of this compound. Studies employing methods like fluorescence microscopy or co-immunoprecipitation to determine its distribution within cellular compartments or its interaction with other cellular components have not been reported.

Investigation of Cellular Uptake and Efflux Mechanisms.

Information regarding the mechanisms by which this compound enters and exits cells is not available in the current body of scientific literature. Research into the specific transporters or pathways involved in its cellular uptake and efflux has not been documented.

Molecular Target Identification and Engagement Methodologies.

Methodologies for identifying the molecular targets of bioactive compounds are well-established in chemical biology. However, the application of these techniques to this compound has not been specifically reported in published research. The following sections describe these general methodologies, but it is important to note that no specific data exists for their application to the compound .

Affinity-Based Protein Profiling Approaches.

Affinity-based protein profiling (AfBPP) is a chemical proteomics technique used to identify the direct targets of small molecules. magtechjournal.com This method typically involves immobilizing a derivative of the compound of interest onto a solid support to "pull down" interacting proteins from a cell lysate. magtechjournal.comrsc.org A review of the literature indicates that this technique has not been applied to identify the protein targets of this compound.

Photoaffinity Labeling Techniques.

Photoaffinity labeling is another powerful technique for identifying direct binding partners of a small molecule. It involves modifying the compound with a photoreactive group and a reporter tag. Upon photoactivation, a covalent bond is formed with the target protein, enabling its identification. No studies were found that have utilized photoaffinity labeling to investigate the molecular targets of this compound.

Thermal Proteome Profiling Applications.

Thermal proteome profiling (TPP) assesses the thermal stability of thousands of proteins simultaneously in response to ligand binding. nih.govnih.gov The binding of a small molecule can stabilize its target protein, leading to a shift in its melting temperature, which can be detected using quantitative mass spectrometry. nih.govnih.gov There are no documented applications of thermal proteome profiling to identify the molecular targets of this compound in the available scientific literature.

Scientific Article on this compound Remains Elusive

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific research on the chemical compound This compound . Despite a thorough investigation aimed at uncovering its molecular and cellular biological activity, no dedicated studies detailing its computational target prediction, receptor interaction, or ligand binding properties could be identified.

The inquiry, which sought to populate a detailed article outline covering computational approaches for target prediction, receptor affinity and selectivity, molecular docking and dynamics simulations, and the characterization of its potential agonist or antagonist properties, yielded no relevant results for this specific compound.

Searches for synonyms and related chemical structures were also conducted in an attempt to find pertinent data. However, these efforts did not uncover any research that directly addresses the biological activity or molecular interactions of this compound.

Consequently, it is not possible to provide an article on the "" as requested, due to the absence of published research on this particular molecule. The scientific community has yet to characterize the biological profile of this compound in the specific areas of interest outlined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The molecular structure of 6-Methyl-3-octanoylpyran-2,4-dione can be dissected into several key components, each playing a vital role in its biological interactions.

The pyran ring system is a fundamental structural motif found in a multitude of natural and synthetic compounds that exhibit a wide range of biological activities. nih.gov Pyran and its derivatives are recognized as important classes of heterocycles in the structure of many biologically active molecules. researchgate.net The pyran-2,4-dione scaffold, specifically, serves as a versatile platform for the synthesis of a wide array of heterocyclic compounds with significant pharmacological properties. researchgate.net This core heterocycle's unique electronic and structural characteristics, including the presence of an oxygen atom and two carbonyl groups within the six-membered ring, make it a privileged structure in medicinal chemistry. researchgate.netiosrjournals.org The pyran unit is integral to numerous therapeutic agents, and its presence is often essential for the compound's biological function. nih.gov Research has consistently shown that pyran-based compounds are an essential structural element for a large number of highly active natural and synthetic molecules. nih.gov

The acyl side chain at the C-3 position of the pyran-2,4-dione ring is a critical determinant of biological activity. Studies on related compounds have demonstrated that both the length and the linearity of the hydrocarbon side chain can significantly influence inhibitory effects. nih.gov For instance, research on catechin (B1668976) derivatives has shown that an optimal fatty acid side chain length is required to induce apoptosis effectively. nih.gov In one study, a catechin conjugated with a C10 fatty acid (capric acid) was found to be the most potent in inducing apoptosis in U937 cells. nih.gov This suggests that the eight-carbon length of the octanoyl chain in this compound is likely optimized for specific biological interactions. The lipophilicity and conformational flexibility conferred by the octanoyl chain can facilitate membrane transport and binding to target proteins. While direct studies on the branching of the octanoyl chain in this specific compound are limited, it is a general principle in medicinal chemistry that branching can affect the steric and electronic properties of a molecule, thereby altering its biological activity.

Table 1: Effect of Acyl Chain Length on Biological Activity in Related Compounds

| Parent Compound | Acyl Chain Length | Observed Biological Effect | Reference |

|---|---|---|---|

| Catechin | C10 (Decanoyl) | Most potent induction of apoptosis | nih.gov |

| Xanthone Derivatives | Linear C4 (Butanoyl) | Higher AChE inhibitory activity | nih.gov |

Substituents on the pyran-2,4-dione core are pivotal in modulating biological potency. The methyl group at the C-6 position and the octanoyl group at the C-3 position of the target compound are key features. The C-6 position is a common site for substitution in biologically active pyran-2-ones. For example, Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a well-known precursor for a variety of heterocyclic compounds, highlighting the significance of the C-6 methyl group. researchgate.net

The nature of the substituent at the C-3 position drastically influences the molecule's properties. In a broad review of pyran derivatives, it was noted that substitutions, such as a propargylamine (B41283) group at the C-3 position, could increase biological activity. nih.gov The octanoyl group in this compound provides a significant lipophilic character to the molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target enzymes or receptors. The combination of the C-6 methyl group and the C-3 octanoyl chain creates a specific molecular profile that dictates its biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the potency of new derivatives and for guiding the design of more effective therapeutic agents.

While specific QSAR models for this compound are not extensively documented in the public domain, models developed for structurally related compounds offer significant insights. For instance, QSAR modeling has been successfully applied to pyrimidine-2,4-dione derivatives to predict their inhibitory activity against HIV reverse transcriptase-associated RNase H. researchgate.net In another study, QSAR models for 4-pyridone derivatives were developed to predict their antimalarial activity, resulting in a robust model with high predictive power. nih.gov These studies typically involve optimizing the 3D structures of a series of compounds, calculating various molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. researchgate.netnih.gov Such models, once validated, can be used to predict the biological activity of novel compounds, thereby accelerating the drug discovery process. nih.gov

QSAR studies identify key physicochemical descriptors that have the most significant impact on the biological activity of a series of compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For pyrimidine-2,4-dione derivatives, key descriptors identified include density, the number of H-bond acceptors, the octanol/water partition coefficient (logP), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In a QSAR study of 4-pyridone derivatives, the most influential descriptors were found to be the electronic potential, dipole moment, partition coefficient, and molar refractivity. nih.gov These findings suggest that for compounds like this compound, a combination of electronic properties, hydrophobicity, and molecular size and shape are likely to be critical for its biological function.

Table 2: Key Physicochemical Descriptors in QSAR Models of Related Heterocycles

| Descriptor | Type | Compound Class | Significance | Reference |

|---|---|---|---|---|

| Density | Physicochemical | Pyrimidine-2,4-diones | Influences molecular packing and interactions | researchgate.net |

| Number of H-bond acceptors | Electronic | Pyrimidine-2,4-diones | Important for target binding | researchgate.net |

| Octanol/water partition coefficient (logP) | Hydrophobic | Pyrimidine-2,4-diones, 4-Pyridones | Relates to membrane permeability and hydrophobic interactions | researchgate.netnih.gov |

| LUMO Energy | Electronic | Pyrimidine-2,4-diones | Relates to electron-accepting ability and reactivity | researchgate.net |

| Electronic Potential | Electronic | 4-Pyridones | Influences electrostatic interactions with the target | nih.gov |

| Dipole Moment | Electronic | 4-Pyridones | Affects orientation in a biological receptor site | nih.gov |

| Molar Refractivity | Steric/Electronic | 4-Pyridones | Relates to molecular volume and polarizability | nih.gov |

Conformational Analysis and Tautomerism Effects on Biological Interactions

The three-dimensional structure and electronic properties of this compound are critical determinants of its interaction with biological targets. Conformational analysis and the potential for tautomerism are key aspects that influence its molecular recognition and subsequent biological activity. While direct experimental data for this compound is limited, extensive research on analogous 3-acyl-pyran-2,4-diones provides a strong basis for understanding its behavior.

Experimental and Computational Conformational Studies

The conformation of the pyran-2,4-dione ring system and the orientation of its substituents are crucial for its biological function. Studies on similar pyran structures, often carbohydrate analogs, reveal that the pyran ring typically adopts a stable chair-like conformation.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the solid-state and solution-state conformations of pyran derivatives. For instance, studies on halogenated pyran analogues have shown that they predominantly adopt a standard ⁴C₁-like chair conformation in both solid and solution states. beilstein-journals.orgbeilstein-archives.orgnih.gov This preference persists even in the presence of significant 1,3-diaxial repulsion between substituents, although such interactions can lead to deviations in the intra-annular torsion angles. beilstein-journals.orgbeilstein-archives.orgnih.gov

Computational methods, particularly Density Functional Theory (DFT) calculations, complement experimental findings by providing insights into the relative energies of different conformers and the electronic factors governing their stability. beilstein-journals.orgbeilstein-archives.orgruc.dk For related pyran systems, DFT calculations have successfully corroborated the preference for chair-like conformations. beilstein-journals.orgbeilstein-archives.org These computational models can also predict key geometric parameters, as illustrated in the table below, which is based on findings for analogous pyran systems.

Table 1: Predicted Conformational Data for the Pyran Ring of this compound (based on analogous structures)

| Parameter | Predicted Value/State | Method of Determination (in Analogs) | Reference |

| Ring Conformation | ⁴C₁-like Chair | X-ray Crystallography, DFT | beilstein-journals.org, beilstein-archives.org |

| Methyl Group (C6) | Equatorial (likely) | Inferred from steric considerations | |

| Octanoyl Group (C3) | Equatorial (likely) | Inferred from steric considerations | |

| Torsion Angle Deviation | Possible due to repulsion | X-ray Crystallography | beilstein-journals.org, beilstein-archives.org |

This table presents predicted data based on studies of structurally similar compounds.

Impact of Enol-Keto Tautomerism on Molecular Recognition and Activity

The equilibrium between the diketo form and the various enol forms is a critical factor. For a close analog, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, studies have shown that it predominantly exists in the 4-hydroxy tautomeric form. rsc.org This suggests that the enol form, stabilized by an intramolecular hydrogen bond, is the more stable tautomer. The position of this equilibrium can be influenced by the solvent and the nature of the acyl substituent.

NMR spectroscopy, particularly the analysis of deuterium (B1214612) isotope effects on ¹³C chemical shifts, is a primary method for investigating and quantifying tautomeric equilibria in such systems. ruc.dkrsc.orgnih.gov The chemical shifts of the carbon atoms involved in the tautomerism, especially C-2 and C-4, are sensitive to the relative populations of the keto and enol forms.

The ability to exist in different tautomeric forms allows this compound to adapt its structure to the binding site of a biological target. The enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the carbonyl groups in both tautomers can act as hydrogen bond acceptors. This versatility in hydrogen bonding is often a key determinant of biological activity.

Table 2: Tautomeric Forms and Their Potential for Biological Interactions

| Tautomeric Form | Key Structural Feature | Hydrogen Bonding Potential | Predicted Stability (based on analogs) | Reference |

| Diketo Form | Two carbonyl groups at C2 and C4 | Acceptor only | Less stable | rsc.org |

| 4-Hydroxy-enol | Hydroxyl at C4, carbonyl at C2 | Donor (OH) and Acceptor (C=O) | More stable, intramolecular H-bond | rsc.org |

| 2-Hydroxy-enol | Hydroxyl at C2, carbonyl at C4 | Donor (OH) and Acceptor (C=O) | Less stable | rsc.org |

This table outlines the key features of the tautomeric forms and their predicted stability based on studies of analogous compounds.

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are indispensable for separating 6-Methyl-3-octanoylpyran-2,4-dione from reaction mixtures or natural extracts and for its quantification. The choice between liquid and gas chromatography is often dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Developing a robust HPLC method is crucial for achieving accurate quantification and high-purity isolation.

A typical HPLC method for a compound of this nature would involve a reversed-phase approach. This is due to the compound's moderate polarity, stemming from the pyran-2,4-dione core and the relatively long octanoyl chain. A C18 column is a common choice for the stationary phase, offering excellent retention and separation capabilities for such molecules. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution is often preferred over an isocratic one, especially when dealing with complex mixtures. This involves changing the mobile phase composition over the course of the analysis, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. nih.gov This gradient allows for the efficient elution of compounds with a wide range of polarities. For instance, a method might start with a higher percentage of aqueous buffer to retain the compound on the column and gradually increase the organic solvent concentration to elute it.

Detection is commonly performed using a UV-Vis detector. nih.gov The extensive conjugation within the pyran-2,4-dione ring system results in strong UV absorbance, making this a sensitive detection method. The selection of the detection wavelength is optimized based on the compound's UV-Vis spectrum to maximize sensitivity.

The table below outlines a hypothetical, yet representative, set of HPLC method parameters for the analysis of this compound, based on established methods for similar compounds. nih.govresearchgate.netresearchgate.net

| Parameter | Specification | Purpose |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for retention of the moderately polar analyte. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The acidic modifier improves peak shape and ionization for potential MS detection. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities and sharpens peaks. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and resolution. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Volume | 10 µL | A typical volume for analytical scale HPLC. |

| Detection | UV-Vis at λmax (e.g., ~280-320 nm) | The conjugated system of the pyran-2,4-dione allows for sensitive UV detection. |

While this compound itself has limited volatility due to its molecular weight and polar functional groups, Gas Chromatography (GC) can be employed for its analysis, typically after a derivatization step. sigmaaldrich.comresearchgate.net Derivatization converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.

A common derivatization strategy for ketones is the formation of oximes. sigmaaldrich.com For long-chain aliphatic ketones, specific derivatization agents can enhance detectability and improve chromatographic behavior. nih.govnih.gov The resulting derivatives can then be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane.

The temperature program in a GC method is analogous to the mobile phase gradient in HPLC. It starts at a lower temperature to allow for the separation of more volatile components and then ramps up to elute the less volatile derivatives. The choice of detector is also critical, with the Flame Ionization Detector (FID) being a common choice for general organic compounds and the Mass Spectrometer (MS) providing structural information for identification.

The following table presents a plausible GC method for the analysis of a derivatized form of this compound.

| Parameter | Specification | Purpose |

| Derivatization Agent | Silylation reagent (e.g., BSTFA) or oximation reagent | Increases volatility and thermal stability of the analyte. |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min | Provides separation of compounds with different volatilities. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides mass-to-charge ratio for identification; FID provides a quantitative response. |

Spectroscopic Approaches for Structural Elucidation (Focus on research methodologies)

Spectroscopic techniques are paramount for the definitive structural confirmation of this compound, providing detailed information about its molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its analogs. researchgate.net

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of information. For instance, the methyl group at the 6-position would appear as a singlet, while the protons of the octanoyl chain would exhibit characteristic multiplets. The presence of tautomers (keto-enol forms) of the β-triketone system can also be investigated by NMR, as the enolic protons would give rise to distinct signals.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., carbonyl, olefinic, aliphatic). The carbonyl carbons of the pyran-2,4-dione ring and the octanoyl chain would resonate at characteristic downfield positions.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the major tautomeric form of this compound, based on data from similar structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-5 | ~5.8 | s | Olefinic proton on the pyran ring |

| H-2' | ~2.9 | t | Methylene (B1212753) protons adjacent to the carbonyl of the octanoyl chain |

| H-3' to H-7' | ~1.2-1.6 | m | Methylene protons of the octanoyl chain |

| H-8' | ~0.9 | t | Terminal methyl protons of the octanoyl chain |

| 6-CH₃ | ~2.1 | s | Methyl protons at position 6 of the pyran ring |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-2 | ~165 | Carbonyl carbon of the pyran ring |

| C-4 | ~180 | Carbonyl carbon of the pyran ring |

| C-1' | ~200 | Carbonyl carbon of the octanoyl chain |

| C-3 | ~105 | Carbonyl-bearing carbon at position 3 |

| C-5 | ~98 | Olefinic carbon at position 5 |

| C-6 | ~160 | Olefinic carbon at position 6 |

| C-2' to C-8' | ~22-40 | Aliphatic carbons of the octanoyl chain |

| 6-CH₃ | ~20 | Methyl carbon at position 6 |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.orgchemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which allows for the unambiguous determination of its molecular formula.

Electron ionization (EI) is a common ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation pattern can be interpreted to deduce the structure of the compound. For instance, cleavage of the octanoyl chain would be expected, leading to fragment ions corresponding to the loss of alkyl radicals. youtube.com The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds. libretexts.org

The table below illustrates some expected key fragment ions in the mass spectrum of this compound.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 252 | [M]⁺ | Molecular ion |

| 237 | [M - CH₃]⁺ | Loss of a methyl radical |

| 183 | [M - C₅H₁₁]⁺ | Cleavage of the octanoyl chain |

| 168 | [M - C₆H₁₂O]⁺ | McLafferty rearrangement |

| 125 | [C₇H₅O₃]⁺ | Fragment containing the pyran-2,4-dione core |

| 43 | [C₂H₃O]⁺ | Acylium ion from the octanoyl chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) and the octanoyl ketone. These would typically appear in the region of 1650-1750 cm⁻¹. The C=C stretching vibration of the pyran ring would be observed around 1600-1650 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The conjugated system of the this compound, which includes the en-dione system of the pyran ring, is expected to give rise to strong absorption in the UV region. The exact position of the maximum absorbance (λmax) is dependent on the solvent and the specific tautomeric form present. Typically, for such conjugated systems, a strong π → π* transition would be expected in the range of 280-320 nm. The presence of a less intense n → π* transition at a longer wavelength is also possible.

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

| IR (cm⁻¹) | 1750-1700 | C=O stretching (pyran-2,4-dione) |

| 1715-1680 | C=O stretching (octanoyl ketone) | |

| 1650-1600 | C=C stretching (pyran ring) | |

| 3000-2850 | C-H stretching (aliphatic) | |

| UV-Vis (nm) | ~280-320 | π → π* transition of the conjugated system |

Crystallographic Analysis for Solid-State Structure Determination

The elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is paramount to understanding a compound's physical and chemical properties. Crystallographic analysis provides definitive insights into the solid-state structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For complex organic molecules such as this compound and its analogs, these techniques are indispensable for confirming molecular structure and exploring supramolecular chemistry.

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic arrangement within a crystal. This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, from which a model of the molecular structure can be built.

The detailed crystallographic data obtained from the SC-XRD analysis of 3-acetyl-6-methyl-2H-pyran-2,4-(3H)-dione is summarized in the interactive table below. ciac.jl.cn Such data is fundamental for absolute structure confirmation and for computational studies, including density functional theory (DFT) calculations which can further probe the electronic structure and properties of the molecule. researchgate.net

Interactive Table: Crystallographic Data for 3-Acetyl-6-methyl-2H-pyran-2,4-(3H)-dione

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈O₄ |

| Formula Weight | 168.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.429 |

| b (Å) | 18.726 |

| c (Å) | 9.588 |

| β (°) | 102.63 |

| Volume (ų) | 776.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.439 |

This table presents the crystallographic data for the analog compound 3-acetyl-6-methyl-2H-pyran-2,4-(3H)-dione as determined by single-crystal X-ray diffraction. ciac.jl.cn

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) dominates the corresponding distribution for the whole crystal (the procrystal). The resulting surface provides a visual representation of the molecule's shape within its crystalline environment and highlights regions of close contact with neighboring molecules.

The Hirshfeld surface is often color-mapped with properties such as dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum from red to blue, where red spots indicate contacts shorter than the van der Waals radii, signifying strong intermolecular interactions like hydrogen bonds. nih.govnih.gov White areas represent contacts approximately equal to the van der Waals radii, and blue regions indicate longer contacts. nih.gov

Ecological and Applied Research Perspectives Non Clinical

Roles in Chemical Ecology and Inter-Organismal Interactions

Chemical ecology investigates the role of chemical signals in the interactions between living organisms. Compounds like 6-Methyl-3-octanoylpyran-2,4-dione are studied for their potential to mediate these interactions, from plant-plant competition to defense against herbivores and pathogens.

Allelopathic Effects in Plant Systems

Allelopathy is the phenomenon where one plant influences the growth of another through the release of chemical compounds. Research into the allelopathic potential of pyran-2,4-dione derivatives is an active area. For instance, a closely related compound, 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one, has been identified in the root extracts of invasive plant species known for their strong allelopathic activity. nih.gov This suggests that the 6-methylpyran-2,4-dione scaffold could be a key structural feature for herbicidal or growth-inhibiting properties.

Further supporting this, synthetic derivatives of 6-methyl-2H-pyran-2,4-dione have been designed and investigated as novel herbicidal leads. google.com These studies provide a basis for exploring the specific allelopathic effects of this compound on various plant species and understanding its mode of action at a molecular level.

Defensive Mechanisms in Microorganisms and Invertebrates

Organisms across different taxa utilize chemical compounds for defense. The pyran-2,4-dione structure is found in a number of natural products with antimicrobial properties. Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione), a compound structurally similar to the subject of this article, is a well-known fungicide and bactericide. nih.gov Its ability to inhibit the growth of a wide range of microorganisms has led to its use as a preservative.

Furthermore, studies on bacteria have revealed that some species produce dione (B5365651) derivatives as part of their secondary metabolism, which exhibit potent antimicrobial activities. For example, a pyrrolo[1,2-a]pyrazine-1,4-dione derivative isolated from a marine bacterium demonstrated effective control against multidrug-resistant Staphylococcus aureus. nih.gov These findings suggest that this compound could play a role as a defensive agent in the organisms that produce it, protecting them from pathogenic fungi and bacteria.

Insecticidal, Antifeedant, or Repellent Activity Mechanisms in Agroecosystems

The development of new and effective insecticides is crucial for agriculture. The pyran-2,4-dione scaffold and related heterocyclic structures are being explored for their insecticidal potential. While direct studies on the insecticidal activity of this compound are not widely published, research on analogous compounds provides strong indications of their potential in this area.

For example, various pyridine (B92270) derivatives, which share a heterocyclic ring structure, have been synthesized and shown to exhibit significant insecticidal activity against agricultural pests like Aphis craccivora and Mythimna separata. nih.govresearchgate.net Moreover, some pyrazole (B372694) derivatives have demonstrated promising results in controlling aphids. nih.gov The mechanisms of action for these compounds are varied, but they often target the nervous system or other vital physiological processes in insects. The structural features of this compound, particularly the lipophilic octanoyl chain, could facilitate its interaction with insect cuticles and cell membranes, a desirable property for an insecticide.

Table 1: Examples of Biologically Active Pyran-2,4-dione Derivatives and Related Compounds

| Compound Name | Biological Activity | Reference |

| 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | Allelopathic | nih.gov |

| 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4-dione derivatives | Herbicidal | google.com |

| Dehydroacetic acid (3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione) | Fungicidal, Bactericidal | nih.gov |

| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Antimicrobial | nih.gov |

| 2-Phenylpyridine derivatives | Insecticidal | nih.gov |

Applications as Research Probes and Precursors for Advanced Chemical Entities

Beyond its potential ecological roles, this compound and its structural relatives are valuable tools in chemical and biological research. They can serve as starting materials for the synthesis of more complex molecules or be used as probes to study biological processes.

Development of this compound as a Chemical Tool for Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system. The development of such probes is a key aspect of chemical biology. While this compound itself may not yet be a widely used probe, its structural scaffold is present in molecules that are. For instance, the discovery of a potent and selective inhibitor of PRDM9, a histone methyltransferase, highlights how a complex molecule with a heterocyclic core can be developed into a chemical probe to investigate the function of a specific protein. bohrium.com

Furthermore, the synthesis of novel anticonvulsant agents based on a 6-methyl-4,6-diazaspiro[2.4]heptane-5,7-dione structure demonstrates the utility of the 6-methyl-dione motif as a starting point for the development of biologically active compounds for research and potential therapeutic applications. jksus.org These examples underscore the potential for this compound to be modified and optimized to create specific chemical tools for biological research.

Utilization in High-Throughput Screening Assay Development

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to interact with a biological target. The development of robust and reliable HTS assays is crucial for this process. While there is no specific information available on the use of this compound in HTS assay development, the general principles of HTS involve the use of diverse chemical libraries to identify "hits".

Libraries of compounds containing the pyran-2,4-dione scaffold could be included in HTS campaigns to identify novel inhibitors or activators of enzymes, receptors, or other protein targets. For example, a large-scale screening of a prescription drug library was successful in identifying inhibitors of the organic cation transporter 3 (OCT3). nih.govnih.gov This demonstrates the power of HTS in identifying new biological activities for known and novel chemical structures. The physicochemical properties of this compound would determine its suitability for inclusion in such screening libraries.

Exploration as a Lead Compound for Novel Bioactive Chemical Scaffolds in In Vitro and Model Organism Studies

The chemical scaffold of this compound represents a promising starting point for the development of novel bioactive compounds. Its inherent structural features, particularly the reactive dione moiety and the lipophilic octanoyl side chain, offer extensive possibilities for chemical modification and optimization of biological activity. Researchers have explored this and closely related pyran-2,4-dione scaffolds to develop new agents for various applications, primarily in the fields of agrochemicals and pharmaceuticals. The versatility of the 3-acyl-6-methyl-pyran-2,4-dione core allows for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities, including herbicidal, antimicrobial, and anticancer effects.

The 3-position of the pyran-2,4-dione ring is a key site for introducing chemical diversity, which can significantly influence the compound's biological profile. The octanoyl group, an eight-carbon acyl chain, imparts a significant degree of lipophilicity to the molecule. This property can enhance the compound's ability to cross biological membranes, a critical factor for its interaction with intracellular targets. While direct and extensive studies on this compound are limited in publicly available literature, research on analogous compounds provides valuable insights into its potential as a lead structure.

Herbicidal Activity of Derivatives

A significant area of investigation for pyran-2,4-dione derivatives has been in the development of novel herbicides. By modifying the 3-acyl group, researchers have synthesized compounds with potent herbicidal effects. For instance, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, which are structurally related to this compound, have demonstrated significant pre-emergent herbicidal activity against a variety of common weeds. bohrium.com

In these studies, the core pyran-2,4-dione structure was kept constant while the 3-acyl group was modified to an enamine structure. This highlights the adaptability of the scaffold for creating derivatives with specific biological targets. One particular analog, APD-II-15, showed over 60% inhibition of several weed species at an application rate of 187.5 g ha⁻¹. bohrium.com This level of activity underscores the potential of the 6-methyl-pyran-2,4-dione scaffold as a foundation for new and effective herbicides.

| Compound ID | Target Weeds | Activity | Reference |

| APD-II-15 | Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, and others | >60% inhibition at 187.5 g ha⁻¹ | bohrium.com |

This table showcases the herbicidal efficacy of a derivative of the core 6-methyl-pyran-2,4-dione scaffold.

Antimicrobial and Antifungal Properties of Analogs

The 6-methyl-pyran-2,4-dione framework is also a fertile ground for the discovery of new antimicrobial and antifungal agents. The general structure is known to disrupt microbial cell membranes and interfere with essential enzymatic activities. Studies on related 4-hydroxy-2-quinolone analogs, which share some structural similarities, have shown that the length of an alkyl chain can significantly impact antimicrobial potency. For example, brominated analogs with a nonyl (C9) side chain exhibited exceptional antifungal activity against Aspergillus flavus, even surpassing the efficacy of the established antifungal drug amphotericin B. nih.gov This suggests that the C8 octanoyl chain in this compound could confer significant antimicrobial properties.

Furthermore, research on 4-methyl-6-alkyl-α-pyrones has demonstrated a clear structure-activity relationship with respect to antifungal activity. In these studies, the effectiveness against various pathogenic fungi was dependent on the length of the alkyl chain at the C6 position. Homologs with butyl, pentyl, hexyl, and heptyl chains were particularly effective. nih.gov Specifically, 4-methyl-6-hexyl-α-pyrone showed potent activity, inhibiting mycelial growth by approximately 50% at concentrations of 15-50 µg/mL and suppressing disease development in tomato plants by 90-93% in greenhouse tests. nih.gov While this modification is at a different position on the pyrone ring, it strongly supports the principle that the length of a lipophilic alkyl chain is a critical determinant of the biological activity of pyrone derivatives.

Investigations into 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have also revealed promising antimicrobial activity. One such derivative, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl) carboxamide], displayed notable antibacterial effects against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida krusei. tubitak.gov.tr

| Compound Class | Target Organism(s) | Key Findings | Reference |

| Brominated 4-hydroxy-2-quinolone analogs | Aspergillus flavus, Staphylococcus aureus | Nonyl (C9) chain analog showed exceptional antifungal activity (IC₅₀ = 1.05 µg/mL). | nih.gov |

| 4-Methyl-6-alkyl-α-pyrones | Sclerotium rolfsii, Rhizoctonia bataticola, and other fungi | Butyl to heptyl chains showed the most effective antifungal activity. 4-Methyl-6-hexyl-α-pyrone was highly effective in vitro and in greenhouse studies. | nih.gov |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives | S. aureus, E. faecalis, E. coli, C. krusei | A coumarin-containing derivative showed significant antibacterial and antifungal activity. | tubitak.gov.tr |

This table summarizes the antimicrobial and antifungal activities of various compounds structurally related to this compound, highlighting the importance of alkyl chain length and other substitutions.

Potential as Anticancer Agents

The 2-pyrone subunit is present in a number of natural products with a broad spectrum of biological activities, including anticancer effects. Synthetic 4-substituted-6-methyl-2-pyrones have been evaluated for their growth inhibitory activities against human cancer cell lines. Specifically, derivatives such as 4-phenylethynyl-, 4-tetrahydropyranylpropargyl ether-, and 4-ethynyl-6-methyl-2-pyrones have shown excellent potential as a new class of anticancer agents against A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia cell lines. This indicates that the core 6-methyl-pyran-2,4-dione scaffold is a valid starting point for the development of novel oncology therapeutics. The introduction of the octanoyl chain at the C3 position could potentially enhance the cytotoxic activity of the parent compound through increased lipophilicity and better interaction with cancer cell membranes or intracellular targets.

Future Directions and Emerging Challenges in 6 Methyl 3 Octanoylpyran 2,4 Dione Research

Advancements in Targeted and Sustainable Synthesis Methodologies

The efficient and environmentally conscious synthesis of 6-Methyl-3-octanoylpyran-2,4-dione is a foundational challenge for its future investigation. Traditional synthetic routes for pyran-2,4-diones often involve multi-step processes that may utilize harsh reagents and generate significant waste. Modern synthetic chemistry offers several avenues to overcome these limitations.

Targeted Synthesis: The development of more targeted synthetic approaches is crucial. This involves designing synthetic pathways that offer high chemo- and regioselectivity, minimizing the formation of unwanted byproducts. For instance, the acylation of 6-methylpyran-2,4-dione at the C3 position with an octanoyl group requires precise control to avoid side reactions. researchgate.net Advanced catalytic systems, including organocatalysis and transition-metal catalysis, could offer solutions for achieving such selectivity under mild reaction conditions.

Sustainable Synthesis: A key focus for future research is the development of sustainable synthetic methodologies. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. Biocatalysis, employing enzymes to carry out specific chemical transformations, presents a promising green alternative. researchgate.net Lipases, for example, could potentially be used for the targeted acylation step in an aqueous medium, significantly reducing the environmental impact. researchgate.net Furthermore, the principles of flow chemistry, where reactions are carried out in continuous-flow reactors, can lead to improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Organocatalysis | Mild reaction conditions, low toxicity of catalysts, high stereoselectivity. mdpi.com |

| Transition-Metal Catalysis | High efficiency and selectivity, potential for novel bond formations. |

| Biocatalysis | Use of renewable enzymes, high specificity, reactions in aqueous media. researchgate.net |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, and reduced waste. |

| Multicomponent Reactions | Increased synthetic efficiency by combining multiple steps into a single operation. nih.gov |

Integration of Multi-Omics Technologies for Deeper Mechanistic Insights

Understanding the precise mechanism of action of this compound is paramount for unlocking its therapeutic or industrial potential. The integration of multi-omics technologies, which allow for the comprehensive analysis of different biological molecules, offers a powerful approach to achieve this.

The application of these technologies to this compound research is currently an uncharted area. Future studies could involve treating relevant cell lines (e.g., cancer cells, microbial cultures) with the compound and analyzing the resulting changes at the transcript, protein, and metabolite levels. This data can then be integrated to construct a comprehensive picture of the compound's mechanism of action.

| Omics Technology | Potential Application in this compound Research |

| Transcriptomics | Identify genes and signaling pathways affected by the compound. |

| Proteomics | Determine changes in protein expression and post-translational modifications. nih.gov |

| Metabolomics | Analyze alterations in cellular metabolism and identify affected metabolic pathways. |

| Integrated Multi-Omics | Provide a holistic understanding of the compound's mechanism of action by combining data from different omics levels. ai-dd.eu |

Exploration of Uncharted Biological Pathways and Targets

The biological activities of this compound are largely unknown. However, the broader class of pyran-2,4-dione derivatives has been reported to exhibit a range of biological effects, including anticancer, antimicrobial, and herbicidal activities. researchgate.netgoogle.com This suggests that this compound may also possess interesting and as-yet-undiscovered biological properties.

A key challenge is the identification of its specific molecular targets. One promising approach is "deorphanization," which involves screening the compound against a panel of orphan receptors (receptors whose endogenous ligands are unknown). nih.govnih.gov This could potentially identify a novel receptor for this compound, thereby opening up new avenues for research into its physiological role and therapeutic potential.

Furthermore, phenotypic screening, where the compound is tested for its effects on a wide range of cellular or organismal phenotypes, can provide clues about its biological activity without prior knowledge of its target. Subsequent target identification studies can then be employed to pinpoint the responsible molecular machinery.

| Research Area | Approach for this compound |

| Anticancer Activity | Screening against various cancer cell lines to assess cytotoxicity and effects on cell proliferation. mdpi.com |

| Antimicrobial Activity | Testing against a panel of pathogenic bacteria and fungi. |

| Herbicidal Activity | Evaluating its effects on the growth of different plant species. google.com |

| Target Deorphanization | Screening against libraries of orphan G protein-coupled receptors (GPCRs) or other receptor classes. nih.govnih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical research. These computational tools can be applied to various aspects of the research and development pipeline for this compound, from predicting its properties to designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By training a QSAR model on a dataset of related pyran-2,4-dione derivatives with known activities, it would be possible to predict the potential bioactivity of novel, untested analogs of this compound.

Virtual Screening: In silico screening methods can be used to virtually test large libraries of chemical compounds for their potential to interact with a specific biological target. techniques-ingenieur.fr If a target for this compound is identified, virtual screening could be employed to find other molecules in vast chemical databases that are likely to bind to the same target.

| AI/ML Application | Potential Impact on this compound Research |

| QSAR Modeling | Predict the biological activity of novel derivatives, guiding synthesis efforts. nih.gov |

| Virtual Screening | Identify new lead compounds with similar activity profiles from large chemical libraries. techniques-ingenieur.fr |

| Synthesis Planning | Propose efficient and novel synthetic routes, accelerating the production of the compound and its analogs. mit.eduarxiv.org |

| De Novo Design | Generate novel molecular structures with desired properties based on the this compound scaffold. |

Development of Green Chemistry Approaches for Production and Derivatization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov Applying these principles to the production and derivatization of this compound is an important future direction that aligns with global sustainability goals.

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. whiterose.ac.ukrsc.org The use of reusable and non-toxic catalysts, including biocatalysts and heterogeneous catalysts, can also significantly improve the green credentials of a synthetic process. nih.gov

Renewable Feedstocks: Exploring the use of renewable feedstocks derived from biomass to synthesize the pyran-2,4-dione core and the octanoyl side chain would be a significant step towards a more sustainable production process.

Enzymatic Derivatization: For creating a library of derivatives of this compound, enzymatic methods can offer a high degree of selectivity and operate under mild, environmentally friendly conditions. For example, lipases could be used to introduce or modify the acyl chain, leading to a diverse range of analogs for structure-activity relationship studies.

| Green Chemistry Approach | Application to this compound |

| Solvent Selection | Utilizing water, supercritical CO2, or bio-derived solvents like Cyrene. whiterose.ac.uk |

| Catalysis | Employing reusable solid-supported catalysts or biocatalysts. nih.gov |

| Feedstock | Investigating routes from renewable biomass sources. |

| Derivatization | Using enzymes for selective modifications to create a library of analogs. |

| Waste Minimization | Designing atom-economical reactions and implementing recycling of solvents and catalysts. |

Q & A

Basic: What are the recommended synthetic routes for 6-Methyl-3-octanoylpyran-2,4-dione, and how do reaction parameters influence yield?

Answer:

A common approach involves cyclocondensation of ethyl acetoacetate with aldehydes under acid catalysis. For example, analogous pyrans (e.g., 6-phenyloxane-2,4-dione) are synthesized using benzaldehyde, ethyl acetoacetate, and potassium carbonate in ethanol under reflux . Key parameters include:

- Temperature : Elevated temperatures (e.g., 318 K) improve reaction rates but may require inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Solvent choice : Polar solvents like ethanol or acetonitrile enhance solubility of intermediates.

- Catalyst : Acidic conditions (e.g., p-toluenesulfonic acid) favor cyclization, while trifluoroacetic acid can alter product selectivity .